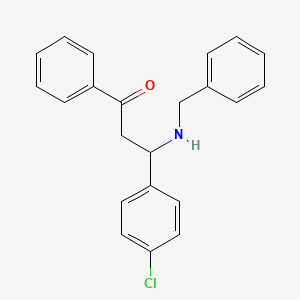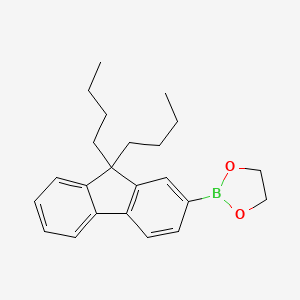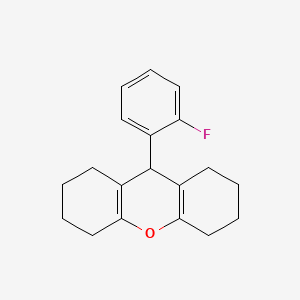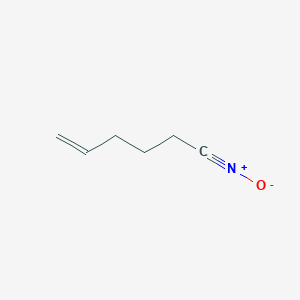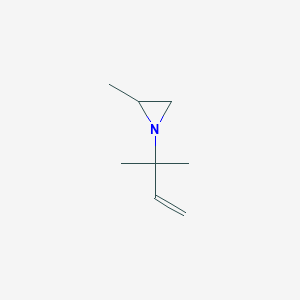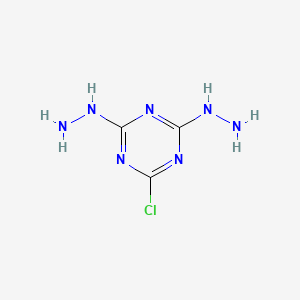
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-alanina es un compuesto peptídico complejo con una estructura única que incluye valina, ornitina, alanina y un grupo diaminometilideno. Este compuesto es de interés en diversos campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-alanina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Reacciones de acoplamiento: Uso de reactivos como HBTU (hexafluorofosfato de O-benzotriazol-N,N,N’,N’-tetrametiluronio) o DIC (N,N’-diisopropilcarbodiimida) para activar los grupos carboxilo.
Pasos de desprotección: Eliminación de grupos protectores de los aminoácidos usando TFA (ácido trifluoroacético) o reactivos similares.
Escisión de la resina: El péptido final se escinde de la resina utilizando un ácido fuerte como TFA, seguido de purificación por HPLC (cromatografía líquida de alta resolución).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar SPPS a gran escala o síntesis en fase de solución, dependiendo de la cantidad y pureza requeridas. El proceso está optimizado para la eficiencia, el rendimiento y la rentabilidad, a menudo involucrando sintetizadores de péptidos automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-alanina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Reacción con agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Reacción con agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica que involucran los grupos amino o carboxilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en solución acuosa.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir péptidos oxidados, mientras que la reducción puede producir formas reducidas del péptido.
Aplicaciones Científicas De Investigación
L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-alanina tiene varias aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar la síntesis y reacciones de péptidos.
Biología: Investigado por su posible papel en las interacciones proteína-proteína y la inhibición enzimática.
Medicina: Explorado por su potencial terapéutico en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de materiales basados en péptidos y bioconjugados.
Mecanismo De Acción
El mecanismo de acción de L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-alanina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo diaminometilideno puede desempeñar un papel crucial en la unión a sitios activos, mientras que el esqueleto peptídico proporciona estabilidad estructural. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
- L-Valil-N~5~-(diaminometilideno)-L-ornitíl-glicina
- L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-fenilalanil-L-serina
- L-Isoleucil-L-valil-N~5~-(diaminometilideno)-L-ornitíl-L-leucil-L-glutaminil-L-alanina
Unicidad
L-Valil-N~5~-(diaminometilideno)-L-ornitíl-L-alanil-L-alanina es único debido a su combinación específica de aminoácidos y la presencia del grupo diaminometilideno. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y aplicaciones industriales.
Propiedades
Número CAS |
798541-23-8 |
|---|---|
Fórmula molecular |
C17H33N7O5 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H33N7O5/c1-8(2)12(18)15(27)24-11(6-5-7-21-17(19)20)14(26)22-9(3)13(25)23-10(4)16(28)29/h8-12H,5-7,18H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
NRSUXOUPDJYEOP-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


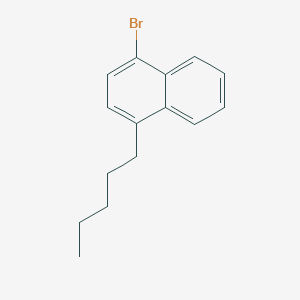

![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
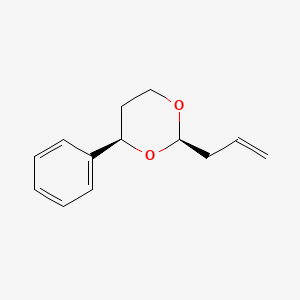

![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
